Estradiol Valerate EP Impurity H

Regulatory Science Specification Setting Impurity Control

Estradiol Valerate EP Impurity H, chemically defined as 3-hydroxy-2-pentanoylestra-1,3,5(10)-trien-17β-yl pentanoate (also known as 2-valeryl-17β-estradiol 17-valerate), is a process-related impurity originating from the synthesis of estradiol valerate. It is listed in the European Pharmacopoeia (Ph.

Molecular Formula C28H40O4
Molecular Weight 440.6 g/mol
CAS No. 1421283-56-8
Cat. No. B588989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol Valerate EP Impurity H
CAS1421283-56-8
Synonyms(17β)-2-Valerylestra-1,3,5(10)-triene-1,17-diol 17-Pentanoate;  2-Valerylestradiol Valerate; 
Molecular FormulaC28H40O4
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O
InChIInChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26-,28-/m0/s1
InChIKeyRHEHQVRHZNOVQO-JGUUJACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estradiol Valerate EP Impurity H (CAS 1421283-56-8): A Critical Process-Related Impurity Reference Standard for ANDA and QC Applications


Estradiol Valerate EP Impurity H, chemically defined as 3-hydroxy-2-pentanoylestra-1,3,5(10)-trien-17β-yl pentanoate (also known as 2-valeryl-17β-estradiol 17-valerate), is a process-related impurity originating from the synthesis of estradiol valerate [1]. It is listed in the European Pharmacopoeia (Ph. Eur. monograph 1614) as an 'other detectable impurity' (Impurity H) alongside impurities B, F, G, I, and J [2]. With a molecular formula of C₂₈H₄₀O₄ and a molecular weight of 440.6 g/mol, this impurity is a positional isomer of estradiol divalerate (Impurity E), featuring a distinct 2-valeryl substitution on the steroid A-ring [1][2].

Why Generic Estradiol Valerate Impurities Cannot Substitute for EP Impurity H in Analytical and Regulatory Workflows


EP Impurity H (2-valeryl-17β-estradiol 17-valerate) is structurally and chromatographically distinct from other estradiol valerate impurities such as Impurity E (estradiol 3,17-divalerate) or Impurity A (estradiol). The European Pharmacopoeia classifies Impurity H as an 'other detectable impurity' subject to general acceptance criteria, meaning it is not assigned a specific individual limit but must still be identifiable to demonstrate compliance [1]. Its formation via electrophilic aromatic substitution at the 2-position of the phenolic ring represents a unique side-reaction pathway during synthesis, producing a positional isomer that requires dedicated reference material for unambiguous chromatographic identification [1]. Substituting this impurity standard with a different in-class analog risks misidentification of critical impurity peaks, potentially leading to erroneous batch release decisions or failed regulatory submissions.

Quantitative Differentiation Evidence for Estradiol Valerate EP Impurity H vs. Closest Analogs and In-Class Impurities


Tighter Regulatory Specification Limit for 2-Valeryl-Estradiol Valerate (Impurity H) vs. Other Related Substances

The Italian Medicines Agency (AIFA) specification for estradiol valerate active substance sets the limit for 2-valeryl-estradiol valerate (EP Impurity H) at ≤0.15%, which is substantially tighter than the limits for other related substances such as 17β-estradiol (≤0.5%), 4-methyl-estradiol valerate (≤0.5%), and Δ9(11)-estradiol valerate (≤0.5%) [1]. This tighter limit reflects the critical quality attribute of this specific process-related impurity and necessitates the use of a well-characterized reference standard for accurate quantification.

Regulatory Science Specification Setting Impurity Control

EP Pharmacopoeial Classification: 'Other Detectable Impurity' Status vs. Specified Impurities A, C, D, E

In the European Pharmacopoeia (Ph. Eur.) monograph for Estradiol Valerate, Impurity H is classified as an 'other detectable impurity' alongside B, F, G, I, and J, meaning it is controlled solely through the general acceptance criteria for unspecified impurities (each ≤0.10%) and total impurities (≤0.5%) [1]. In contrast, specified impurities A, C, D, and E have dedicated individual acceptance criteria: Impurities A and C ≤0.2%, Impurity D ≤0.4%, and Impurity E ≤0.15% [1]. This regulatory classification creates a scenario where Impurity H must be detectable and identifiable during method validation and stability studies, even though routine batch release may not explicitly quantify it.

Pharmacopoeial Compliance Impurity Profiling Quality Control

Positional Isomerism: 2-Valeryl-17β-Estradiol 17-Valerate (Impurity H) vs. Estradiol 3,17-Divalerate (Impurity E)

EP Impurity H (2-valeryl-17β-estradiol 17-valerate) and EP Impurity E (estra-1,3,5(10)-trien-3,17β-diyl dipentanoate) are positional isomers sharing the identical molecular formula C₂₈H₄₀O₄ and molecular weight 440.6 g/mol, differing only in the position of the second valeryl group (C-2 vs. C-3) on the phenolic A-ring [1][2]. Impurity H arises from electrophilic aromatic substitution at the sterically hindered C-2 position, whereas Impurity E results from standard esterification at the C-3 phenolic hydroxyl [2]. This structural distinction mandates specific chromatographic selectivity to achieve baseline resolution, as co-elution of these isomers would compromise accurate impurity quantification.

Structural Elucidation Chromatographic Selectivity Process Chemistry

High-Purity Reference Standard Material: Assay Purity of 98–99% vs. Regulatory Quantification Thresholds

Commercially available Estradiol Valerate EP Impurity H reference standards are supplied with assay purities of 98% (Leyan) to 99% (IndiaMart) [1]. This purity significantly exceeds the EP's unspecified impurity reporting threshold of 0.05% and the individual unspecified impurity limit of 0.10% [2]. For accurate quantification, a reference standard must possess a purity substantially higher than the analyte levels being measured to minimize systematic bias in calibration.

Reference Standard Method Validation Quantitative Analysis

Process Impurity Control: Demonstration of ≤0.1% Residual Impurity Levels in Optimized Estradiol Valerate Synthesis

A patent (US20130225845) describing an optimized crystallization-based purification route for estradiol valerate reports a final API purity of 99.64% by HPLC, with 'any other impurity' individually controlled to ≤0.1% [1]. While Impurity H is not individually specified, its formation as a 2-valeryl over-acylation product is inherently suppressed by the process's selective crystallization step that removes the divalerate intermediate [1]. This demonstrates that when the process is well-controlled, the residual level of Impurity H can be maintained at or below 0.1%, validating the need for a sensitive, high-purity reference standard for detection at this trace level.

Process Chemistry Impurity Fate and Control Synthetic Route Optimization

High-Priority Application Scenarios for Estradiol Valerate EP Impurity H (CAS 1421283-56-8) Reference Standard


Analytical Method Development and Validation for ANDA Submissions

During the development of HPLC or LC-MS methods for estradiol valerate related substances, EP Impurity H must be chromatographically resolved from its positional isomer Impurity E and the API. A certified reference standard of Impurity H is essential for determining relative retention time, establishing system suitability parameters, and validating method specificity as required by ICH Q2(R1). The tighter regulatory limit of ≤0.15% for 2-valeryl-estradiol valerate (vs. ≤0.5% for 17β-estradiol) demands that the method's LOQ for Impurity H be no greater than 0.075%, placing a premium on the use of a high-purity standard for accurate calibration [1].

Quality Control Release Testing of Estradiol Valerate API and Finished Dosage Forms

In routine QC batch release testing, the appearance of an unknown peak near the retention window of Impurity E could represent Impurity H. Without a dedicated Impurity H reference standard, this peak cannot be unequivocally identified, potentially causing batch rejection or regulatory queries. The EP monograph designates Impurity H as an 'other detectable impurity' controlled under the unspecified impurity criterion (≤0.10%) and total impurities limit (≤0.5%), making its identification a critical component of the overall impurity profile acceptance decision [1].

Forced Degradation and Stability-Indicating Method Validation

During forced degradation studies (oxidative, thermal, photolytic, and acid/base stress), the formation or increase of Impurity H must be differentiated from degradation products. Because Impurity H is a process-related impurity arising from over-acylation rather than degradation, its presence in stressed samples can provide crucial information about the stability-indicating capability of the analytical method. A pure reference standard is indispensable for spiking experiments to confirm peak identity and establish mass balance in stability studies [1][2].

Pharmacopoeial Compliance and CEP/ASMF Dossier Support

For manufacturers submitting a Certificate of Suitability to the European Pharmacopoeia (CEP) or an Active Substance Master File (ASMF), the impurity profile must account for all EP-listed impurities, including Impurity H. Although classified as an 'other detectable impurity', Impurity H must be discussed with appropriate analytical data. Providing evidence that Impurity H is controlled via a validated method using the authentic reference standard strengthens the CEP dossier and reduces the risk of deficiency letters from EDQM assessors [1].

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